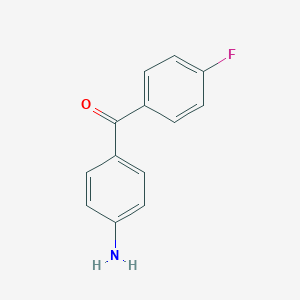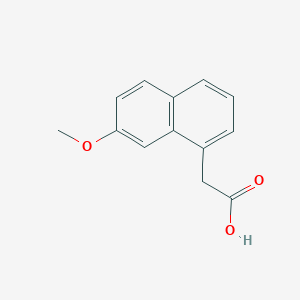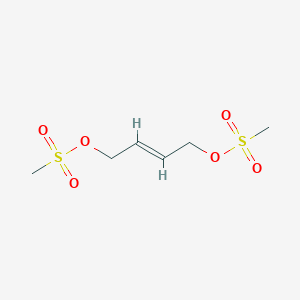
trans-2-Butene-1,4-diol dimethanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trans-2-Butene-1,4-diol dimethanesulfonate, also known as BDDM, is a chemical compound that has been widely used in scientific research due to its unique properties. BDDM is a water-soluble compound that has been found to have a variety of biochemical and physiological effects. In
Mécanisme D'action
Trans-2-Butene-1,4-diol dimethanesulfonate works by inhibiting the activity of certain enzymes that are involved in DNA repair mechanisms. This leads to an increase in DNA damage, which can lead to cell death. trans-2-Butene-1,4-diol dimethanesulfonate has also been found to activate certain signaling pathways in cells, which can lead to changes in cellular behavior.
Effets Biochimiques Et Physiologiques
Trans-2-Butene-1,4-diol dimethanesulfonate has been found to have a variety of biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. trans-2-Butene-1,4-diol dimethanesulfonate has also been found to inhibit the growth and proliferation of cancer cells. In addition, trans-2-Butene-1,4-diol dimethanesulfonate has been found to have anti-inflammatory properties, which can be useful in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using trans-2-Butene-1,4-diol dimethanesulfonate in lab experiments is its water solubility, which makes it easy to work with. trans-2-Butene-1,4-diol dimethanesulfonate is also relatively stable, which makes it a useful tool for long-term studies. However, one of the limitations of using trans-2-Butene-1,4-diol dimethanesulfonate is that it can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are many future directions for research on trans-2-Butene-1,4-diol dimethanesulfonate. One area of research is the development of trans-2-Butene-1,4-diol dimethanesulfonate-based therapies for the treatment of cancer and other diseases. Another area of research is the study of the mechanisms of action of trans-2-Butene-1,4-diol dimethanesulfonate, which could lead to the development of new drugs and therapies. Additionally, there is a need for further studies on the toxicity of trans-2-Butene-1,4-diol dimethanesulfonate, as well as its effects on non-cancerous cells.
Méthodes De Synthèse
Trans-2-Butene-1,4-diol dimethanesulfonate is synthesized by the reaction of trans-2-Butene-1,4-diol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction yields trans-2-Butene-1,4-diol dimethanesulfonate as a white crystalline solid that is easily soluble in water.
Applications De Recherche Scientifique
Trans-2-Butene-1,4-diol dimethanesulfonate has been used in a variety of scientific research studies due to its unique properties. It has been found to be a useful tool in the study of DNA damage and repair mechanisms, as well as in the study of cellular signaling pathways. trans-2-Butene-1,4-diol dimethanesulfonate has also been used in the study of cancer cells and has been found to have anti-cancer properties.
Propriétés
Numéro CAS |
1953-56-6 |
|---|---|
Nom du produit |
trans-2-Butene-1,4-diol dimethanesulfonate |
Formule moléculaire |
C6H12O6S2 |
Poids moléculaire |
244.3 g/mol |
Nom IUPAC |
[(E)-4-methylsulfonyloxybut-2-enyl] methanesulfonate |
InChI |
InChI=1S/C6H12O6S2/c1-13(7,8)11-5-3-4-6-12-14(2,9)10/h3-4H,5-6H2,1-2H3/b4-3+ |
Clé InChI |
ROPXCSBPIJQJTK-ONEGZZNKSA-N |
SMILES isomérique |
CS(=O)(=O)OC/C=C/COS(=O)(=O)C |
SMILES |
CS(=O)(=O)OCC=CCOS(=O)(=O)C |
SMILES canonique |
CS(=O)(=O)OCC=CCOS(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



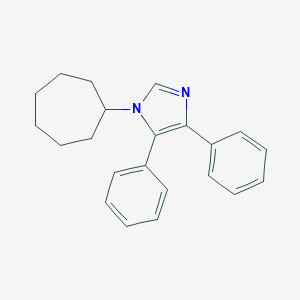
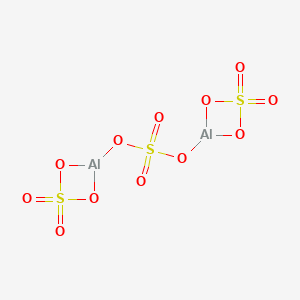
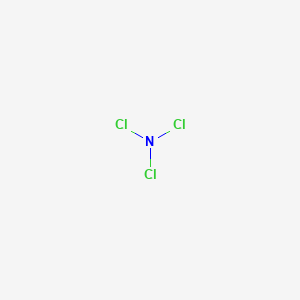
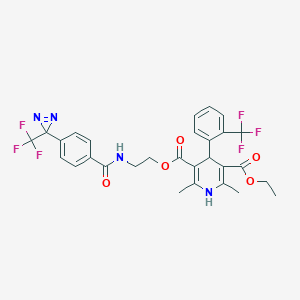
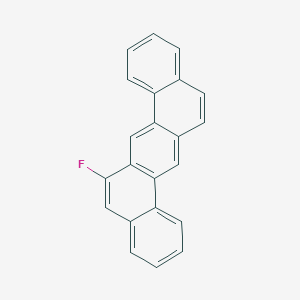
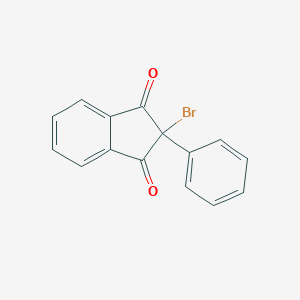
![2-Chloropyridazino[6,1-b]quinazolin-10-one](/img/structure/B158738.png)
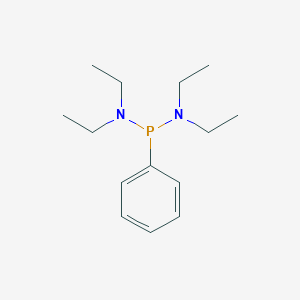
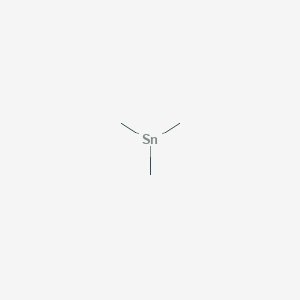
![6-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one](/img/structure/B158745.png)
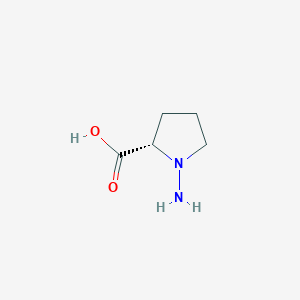
![3-Propyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B158749.png)
